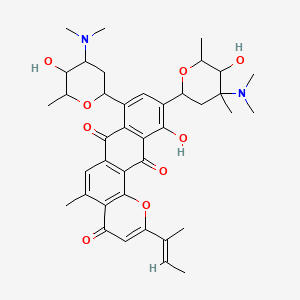

Kidamycin

説明

Kidamycin is an anthracycline antibiotic with anticancer activity . It was first synthesized from a strain of streptomyces bacteria isolated from a soil sample . In clinical trials, Kidamycin showed high effect against gram-positive bacteria as well as multiple cancer models including Ehrlich ascites carcinoma, Sarcoma 180, NF-sarcoma, and Yoshida sarcoma .

Synthesis Analysis

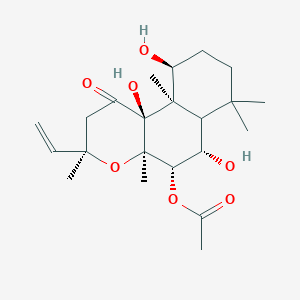

Kidamycins belong to the pluramycin family of antitumor antibiotics that contain di-C-glycosylated angucycline . The synthesis of these complex structural compounds with unusual C-glycosylated residues is difficult . In the kidamycin-producing Streptomyces sp. W2061 strain, the genes encoding the biosynthetic enzymes responsible for the structural features of kidamycin were identified . Two glycosyltransferase-coding genes, kid7 and kid21, were found in the kidamycin biosynthetic gene cluster (BGC) .Molecular Structure Analysis

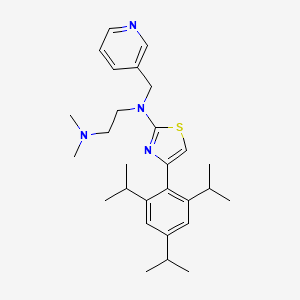

The chemical formula of Kidamycin is C39H48N2O9 . Its exact mass is 688.34 and its molecular weight is 688.820 . The elemental analysis gives C, 68.00; H, 7.02; N, 4.07; O, 20.90 .Chemical Reactions Analysis

In the biosynthesis of Kidamycin, Kid7 first attached N,N-dimethylvancosamine to the C10 position of angucycline aglycone, following which Kid21 transferred an anglosamine moiety to C8 of the C10-glycosylated angucycline . This is the first report to reveal the sequential biosynthetic steps of the unique C-glycosylated amino-deoxyhexoses of kidamycin .Physical And Chemical Properties Analysis

Kidamycin forms bright yellow needle crystals . It has a melting point of 214.5~216.5°G with decomposition . The specific rotation is |>]|)0+246±2o (c 1.5, chloroform) .科学的研究の応用

Antitumor Effects

Kidamycin, an antibiotic derived from Streptomyces species, has demonstrated notable antitumor effects in experimental animal studies. For instance, it was found to be highly effective against Ehrlich ascites carcinoma and also showed efficacy in treating other tumor types like leukemia L1210, Sarcoma-180, NF-sarcoma, and Yoshida sarcoma. In a study on Sarcoma-180, a remarkable outcome was observed with a dose of 7 mg/kg, where 4 out of 10 treated mice survived without tumors (Kanda, Kono, & Asano, 1972).

Chemical Structure and Derivatives

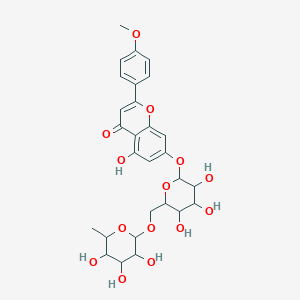

The chemical structure and stereochemistry of kidamycin have been elucidated through chemical studies and X-ray analysis. This research has helped classify kidamycin as a new type of polycyclic C-glycosyl microbial metabolite. The understanding of its structure has also led to the development of derivatives such as acetyl kidamycin, aimed at reducing toxicity while maintaining or enhancing antitumor activity. Studies on derivatives like triacetylmethoxykidamycin and isokidamycin have contributed to a deeper understanding of its chemical properties and potential for further pharmaceutical development (Furukawa, Hayakawa, Ohta, & Iitaka, 1975).

Interaction with DNA

Acetyl kidamycin, a derivative of kidamycin, has been found to interact strongly with DNA, influencing its properties like melting temperature and buoyant density. This interaction suggests that acetyl kidamycin can stabilize links between complementary DNA strands and also cause single-strand scission of DNA in certain conditions. These insights into its interaction with DNA contribute to understanding its mechanism of action, especially in the context of its antitumor properties (Takeshima, Okamoto, Komiyama, & Umezawa, 1976).

Biosynthesis and Synthetic Derivatives

Recent studies have focused on the biosynthesis of kidamycin and the creation of synthetic derivatives. The biosynthetic process involves unique sequential glycosylation steps, which have been elucidated through gene inactivation studies in Streptomyces sp. This research provides foundational knowledge for the future development of synthetic derivatives of kidamycin, which could enhance its therapeutic potential and reduce its toxicity. The study of its biosynthesis has implications for the broader field of microbial metabolite production and could lead to the discovery of new antibiotics with similar properties (Heo, Lee, Jang, & Hong, 2022).

特性

IUPAC Name |

2-[(E)-but-2-en-2-yl]-10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H48N2O9/c1-11-17(2)26-15-25(42)29-18(3)12-23-31(37(29)50-26)36(46)32-30(35(23)45)21(27-14-24(40(7)8)33(43)19(4)48-27)13-22(34(32)44)28-16-39(6,41(9)10)38(47)20(5)49-28/h11-13,15,19-20,24,27-28,33,38,43-44,47H,14,16H2,1-10H3/b17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTJRTUKCOVIMD-GZTJUZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H48N2O9 | |

| Record name | Kidamycin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Kidamycin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kidamycin | |

CAS RN |

11072-82-5 | |

| Record name | Kidamycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kidamycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

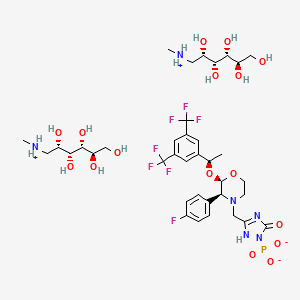

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

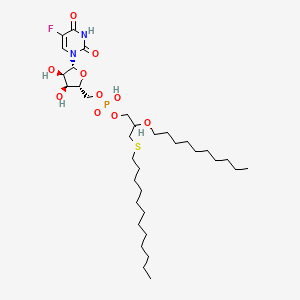

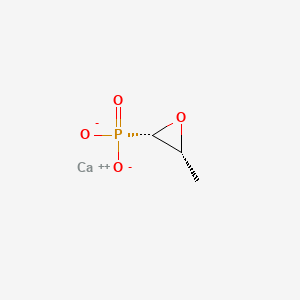

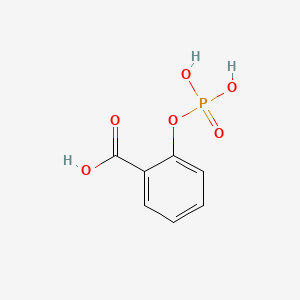

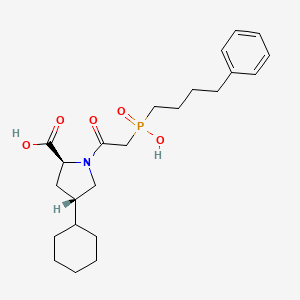

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。